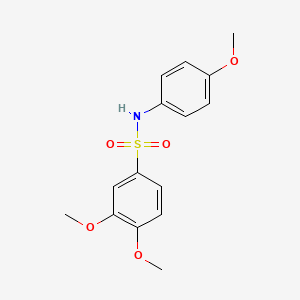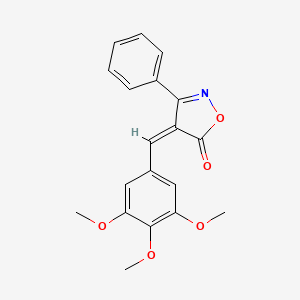
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone, also known as PTM, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. PTM belongs to the family of isoxazolone derivatives, which are known to exhibit a wide range of biological and pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of the inflammatory response. Additionally, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in lab experiments is its high potency and selectivity towards its molecular targets. However, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is also known to exhibit poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain applications. Furthermore, the synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the research and development of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone. One area of interest is the exploration of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone as a scaffold for the development of novel drug candidates with improved pharmacological properties is also an area of active research. Finally, the development of more efficient and scalable synthesis methods for 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone could facilitate its widespread use in various applications.
Métodos De Síntesis
The synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-phenyl-5-(hydroxyimino)-4,5-dihydroisoxazole in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in its pure form.
Aplicaciones Científicas De Investigación
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to possess significant antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
(4Z)-3-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)9-14-17(20-25-19(14)21)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSDRHJVFJQAIG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

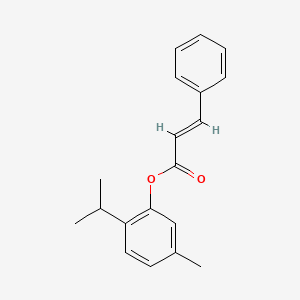
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
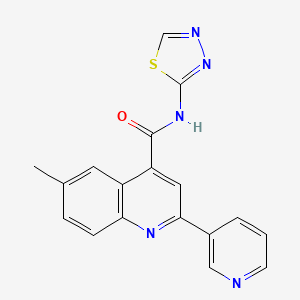
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)

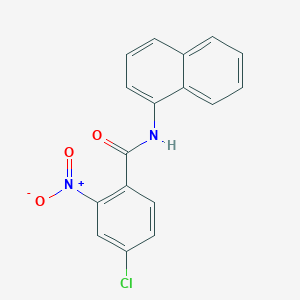
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
